molecular formula C7H13ClN2O B170790 (2-Isopropyloxazol-4-yl)methanamine hydrochloride CAS No. 15924-16-0

(2-Isopropyloxazol-4-yl)methanamine hydrochloride

Cat. No.: B170790
CAS No.: 15924-16-0
M. Wt: 176.64 g/mol
InChI Key: OVJYWQGFEKGXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-isopropyloxazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

(2-Isopropyloxazol-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Isopropyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

(2-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJYWQGFEKGXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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